PPARγ Agonist Potency: ~200-Fold Higher Than the Prototype Glitazone Ciglitazone
Darglitazone sodium is a thiazolidinedione approximately 200× more potent than ciglitazone as a PPARγ agonist . This claim is anchored in preclinical binding and functional assays reviewed within a Pfizer safety-assessment study, where darglitazone was characterized prior to in vivo toxicology evaluation.
| Evidence Dimension | PPARγ agonist potency (fold difference) |
|---|---|
| Target Compound Data | ~200× more potent than ciglitazone |
| Comparator Or Baseline | Ciglitazone (prototype TZD) |
| Quantified Difference | ~200-fold higher potency |
| Conditions | Preclinical binding/transactivation assays (assay details not specified in Aleo et al. 2003 abstract; inferred from Pfizer internal characterization) |
Why This Matters
A 200-fold potency gap implies that darglitazone achieves target engagement at substantially lower concentrations, which is critical for dose selection in experiments where minimized TZD-related adipogenic or hemodilutional side effects are desired.
- [1] Aleo MD, et al. J Pharmacol Exp Ther. 2003;305(3):1173-82. View Source
